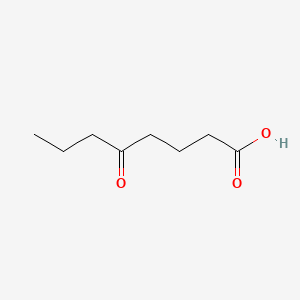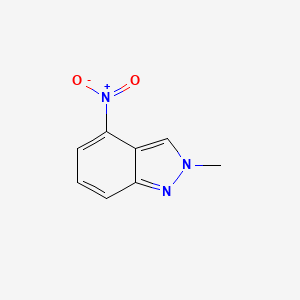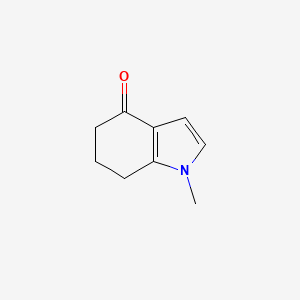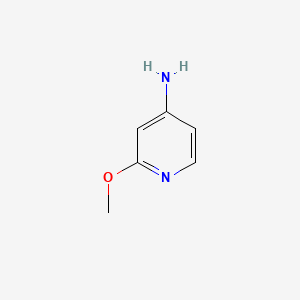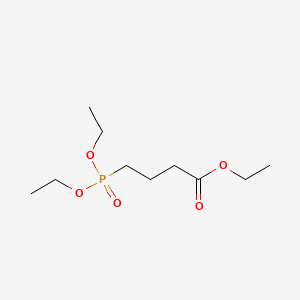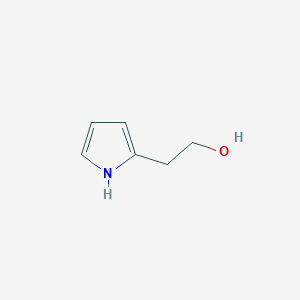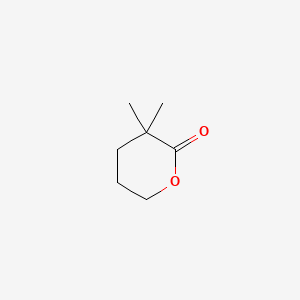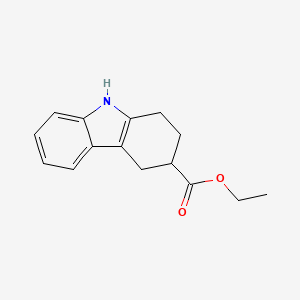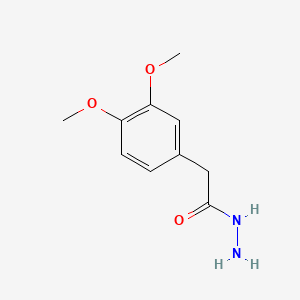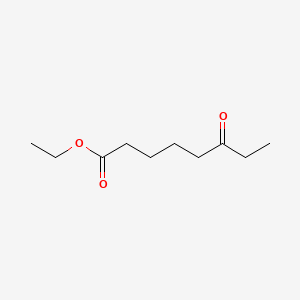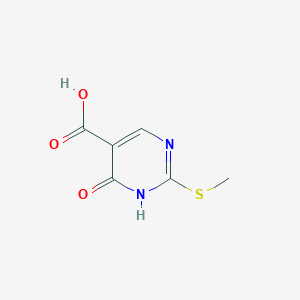
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .
Molecular Structure Analysis
The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .Scientific Research Applications
-
Pharmaceutical Research
- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in pharmaceutical research .
-
Chemical Synthesis
- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of functionally vital pyrimidines .
- Methods of Application : The synthesis was facilitated by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in chemical synthesis .
-
Process Optimization
- Application : “4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester” was synthesized from S -methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol .
- Methods of Application : The feed ratio, reaction temperature, reaction time and other factors were optimized to improve the yield .
- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in process optimization .
-
Anti-Inflammatory Research
-
Synthesis of 2-Cyanopyrimidines
- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of 2-Cyanopyrimidines .
- Methods of Application : A stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine in MeOH was added in one portion a solution of MeONa 1 M in MeOH .
- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in the synthesis of 2-Cyanopyrimidines .
- Synthesis of 4-Hydroxy-2 (1 H)-quinolones
- Application : “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of 4-Hydroxy-2 (1 H)-quinolones .
- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” in the synthesis of 4-Hydroxy-2 (1 H)-quinolones .
properties
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJQWKFKCJUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304363 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
397308-78-0 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

